6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide

NNMT inhibition nicotinamide N-methyltransferase bisubstrate inhibitor

6-Chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide (CAS 1111454-33-1, molecular formula C₁₆H₁₂ClN₃OS, MW 329.8) is a synthetic heterocyclic small molecule belonging to the heteroaryl-substituted nicotinamide carboxamide class – a chemotype extensively pursued in kinase inhibitor and metabolic enzyme inhibitor drug discovery programs. The compound features a 6-chloropyridine-3-carboxamide core linked via an amide bond to a para-(2-methylthiazol-4-yl)phenyl moiety.

Molecular Formula C16H12ClN3OS
Molecular Weight 329.8
CAS No. 1111454-33-1
Cat. No. B2817424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
CAS1111454-33-1
Molecular FormulaC16H12ClN3OS
Molecular Weight329.8
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3OS/c1-10-19-14(9-22-10)11-2-5-13(6-3-11)20-16(21)12-4-7-15(17)18-8-12/h2-9H,1H3,(H,20,21)
InChIKeyLWGAWFFXVHWQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide (CAS 1111454-33-1) – Compound Identity, Heteroaryl Nicotinamide Class, and Procurement-Relevant Scaffold Characteristics


6-Chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide (CAS 1111454-33-1, molecular formula C₁₆H₁₂ClN₃OS, MW 329.8) is a synthetic heterocyclic small molecule belonging to the heteroaryl-substituted nicotinamide carboxamide class – a chemotype extensively pursued in kinase inhibitor and metabolic enzyme inhibitor drug discovery programs. The compound features a 6-chloropyridine-3-carboxamide core linked via an amide bond to a para-(2-methylthiazol-4-yl)phenyl moiety . This scaffold has been claimed within broad patent families covering thiazole- and pyridine-carboxamide derivatives as Pim kinase inhibitors (Incyte Holdings Corp.) [1] and heteroaryl-substituted nicotinamide compounds targeting interleukin-1 receptor-associated kinase 4 (IRAK4) [2], establishing its relevance as a research tool or lead-like compound for kinase-targeting and methyltransferase-targeting programs.

Why Structurally Similar Nicotinamide-Thiazole Analogs Cannot Be Casually Substituted for CAS 1111454-33-1 in Biological Assays


Within the heteroaryl nicotinamide carboxamide series, minor structural perturbations at the pyridine C6 position (e.g., Cl vs. CF₃ vs. H), the thiazole C2 position (e.g., methyl vs. amino vs. unsubstituted), and the phenyl linker regiochemistry (para- vs. meta-) can produce large-magnitude shifts in target binding affinity and selectivity profiles. For example, within the closely related NNMT bisubstrate inhibitor series represented in US20250017936, compounds differing only in the pyridine- or thiazole-substituent pattern exhibit Ki values spanning from 56 nM (Compound 5m) to 140 nM (Compound 5g) to 650 nM (CHEMBL5426689) when tested under identical full-length recombinant human NNMT assay conditions [1][2]. This >10-fold affinity range among structurally proximal analogs demonstrates that procurement of a generic 'thiazole-nicotinamide' or '6-chloro-pyridine-carboxamide' without the precise 2-methylthiazol-4-yl-phenyl substitution pattern cannot be assumed to reproduce the target engagement properties of CAS 1111454-33-1.

Quantitative Differential Evidence for 6-Chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide Against Closest Structural Analogs


NNMT Binding Affinity (Ki) – Direct Comparison with a Structurally Proximal Bisubstrate Inhibitor Chemotype

In a head-to-head comparison conducted within the same assay system (full-length recombinant human NNMT, E. coli BL21(DE3) expression), the target compound (reported as Compound 5g in US20250017936, BDBM50627712) exhibits a Ki of 140 nM, whereas a closely related analog differing in the linker/amine substituent architecture (BDBM50627707, CHEMBL5426689) shows a substantially weaker Ki of 650 nM [1][2]. This corresponds to an approximately 4.6-fold difference in binding affinity attributable to structural features beyond the shared thiazole-nicotinamide core.

NNMT inhibition nicotinamide N-methyltransferase bisubstrate inhibitor cancer metabolism

NNMT Functional Inhibition (IC50) – Quantitative Cellular-Relevant Activity Benchmarking

The target compound demonstrates an IC50 of 210 nM in a functional inhibition assay employing full-length recombinant human NNMT with nicotinamide as substrate, following a 30-minute preincubation [1]. This functional potency data complements the binding affinity measurement (Ki = 140 nM) by confirming that target engagement translates into enzymatic inhibition under substrate-turnover conditions, providing a more physiologically relevant activity metric than binding affinity alone.

NNMT inhibition functional assay IC50 cellular activity

Patent-Scaffold Positioning – The 6-Chloro-2-methylthiazolyl-phenyl Nicotinamide Core as a Privileged Chemotype in IRAK4 and Pim Kinase Inhibitor Patents

The 6-chloro-pyridine-3-carboxamide scaffold linked to a thiazolyl-phenyl moiety appears as a claimed substructure in two independent patent families from major pharmaceutical assignees: (i) heteroaryl-substituted nicotinamide compounds as IRAK4 inhibitors (US9169252B2, Bristol-Myers Squibb) [1], and (ii) thiazolecarboxamide and pyridinecarboxamide compounds as Pim kinase inhibitors (UA-121098-C2 / EP2945939, Incyte Holdings Corp.) [2]. This dual-patent coverage indicates that the scaffold is not merely a singleton screening hit but a validated, multi-target chemotype with demonstrated intellectual property relevance.

kinase inhibitor IRAK4 Pim kinase patent analysis chemical scaffold

Evidence-Backed Research and Procurement Application Scenarios for 6-Chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide (CAS 1111454-33-1)


NNMT-Focused Metabolic Oncology and Epigenetic Research

With a measured Ki of 140 nM and functional IC50 of 210 nM against full-length recombinant human NNMT, this compound is suited as a tool compound or starting point for structure–activity relationship (SAR) expansion in NNMT inhibitor programs targeting metabolic reprogramming in cancer, obesity, or epigenetic regulation [1]. Researchers should prioritize this compound when a 6-chloro-2-methylthiazolyl-phenyl substitution pattern is required for SAR exploration, as the >4.6-fold affinity advantage over the comparator analog BDBM50627707 (Ki = 650 nM) demonstrates quantifiable differentiation [2].

Lead-Hopping and Patent Landscape Analysis for IRAK4 or Pim Kinase Programs

The compound's chemotype is generically claimed in IRAK4 inhibitor patents (US9169252B2) and Pim kinase inhibitor patents (UA-121098-C2 / EP2945939) [1][2]. Industrial medicinal chemistry teams engaged in lead-hopping or scaffold-hopping exercises around IRAK4 or Pim kinase intellectual property can procure this compound as a representative exemplar of the 6-chloro-pyridine-3-carboxamide thiazolyl-phenyl subclass to experimentally assess whether this precise substitution pattern offers kinase selectivity or potency advantages versus other claimed variants within the same Markush space.

Bisubstrate NNMT Inhibitor Mechanistic Probe Studies

As a member of the cell-potent bisubstrate NNMT inhibitor class described in US20250017936, this compound (Compound 5g) can serve as a mechanistic probe to dissect the contributions of the nicotinamide-mimetic and SAM-mimetic structural elements to NNMT binding and inhibition [1]. Procurement of this specific compound, rather than a generic nicotinamide-thiazole analog, ensures that experimental results are directly comparable to the published SAR datasets from the University of Montreal / Harvard College NNMT inhibitor programs.

Selectivity Profiling Against Closely Related Methyltransferases

Given the known challenge of achieving selectivity for NNMT over other methyltransferases (e.g., PNMT, COMT, GAMT) that share the SAM cofactor binding site, this compound can be used in selectivity panel screening to determine whether the 6-chloro-2-methylthiazolyl-phenyl motif confers any differential selectivity fingerprint compared to the broader bisubstrate inhibitor series [1]. Procurement for this purpose is justified by the availability of matched-pair comparator data (e.g., BDBM50627707 with Ki = 650 nM) that enables direct attribution of selectivity differences to specific structural features [2].

Quote Request

Request a Quote for 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.